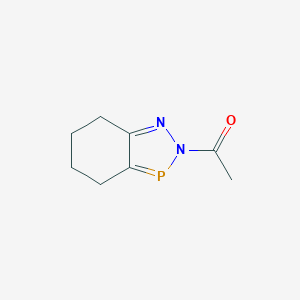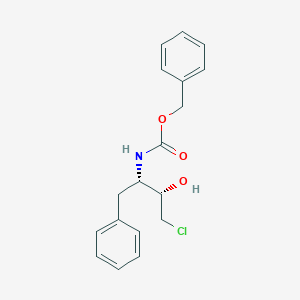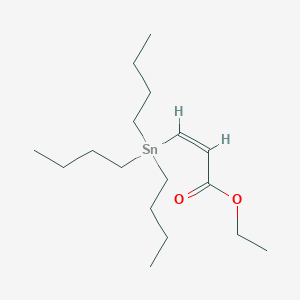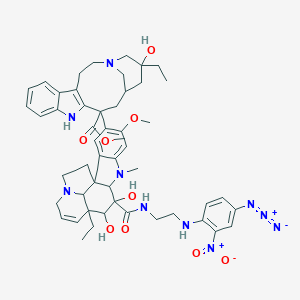
Napavin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Napavin, also known as N-(4-aminophenyl) vinyl acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. It is a synthetic compound that was first synthesized in 2014 by a group of researchers at the University of Tokyo. Since then, it has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of Napavin is not yet fully understood. However, it is believed to act on specific targets within cells, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also has the ability to bind to specific receptors in the body, which can lead to a range of physiological effects.
Biochemical and Physiological Effects:
Napavin has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-microbial properties, making it a promising candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Napavin is its reproducible and scalable synthesis method, which makes it a promising candidate for large-scale production. Additionally, it exhibits a range of biological activities, making it a versatile compound for scientific research. However, one of the limitations of Napavin is its relatively limited stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for Napavin research. One area of interest is the development of new drugs based on Napavin's anti-inflammatory and anti-cancer properties. Another area of interest is the development of new antibiotics based on its anti-microbial properties. Additionally, there is potential for Napavin to be used as a tool in chemical biology research, due to its ability to bind to specific receptors and enzymes. Overall, Napavin is a promising compound for scientific research, with potential applications in a range of fields.
Synthesemethoden
The synthesis of Napavin involves a simple reaction between 4-aminostyrene and vinyl acetamide in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields Napavin in high purity. The synthetic method is reproducible and scalable, making it a promising candidate for large-scale production.
Wissenschaftliche Forschungsanwendungen
Napavin has been studied extensively for its potential applications in drug discovery. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs to treat a range of diseases.
Eigenschaften
CAS-Nummer |
126443-96-7 |
|---|---|
Produktname |
Napavin |
Molekularformel |
C51H62N10O9 |
Molekulargewicht |
959.1 g/mol |
IUPAC-Name |
methyl 13-[10-[2-(4-azido-2-nitroanilino)ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H62N10O9/c1-6-47(65)26-30-27-50(46(64)70-5,41-33(15-21-59(28-30)29-47)32-11-8-9-12-36(32)55-41)35-24-34-38(25-40(35)69-4)58(3)43-49(34)17-22-60-20-10-16-48(7-2,42(49)60)44(62)51(43,66)45(63)54-19-18-53-37-14-13-31(56-57-52)23-39(37)61(67)68/h8-14,16,23-25,30,42-44,53,55,62,65-66H,6-7,15,17-22,26-29H2,1-5H3,(H,54,63) |
InChI-Schlüssel |
JZGDNMXSOCDEFQ-UHFFFAOYSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O |
Synonyme |
3-(((2-amino-(4-azido-2-nitrophenyl)ethyl)amino)carbonyl)-O(4)-deacetyl-3-de-(methoxycarbonyl)vincaleukoblastine NAPAVIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



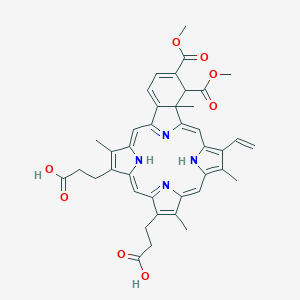

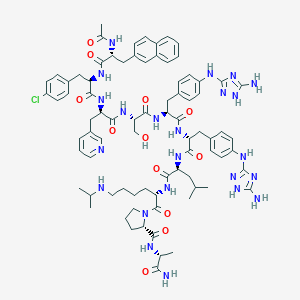
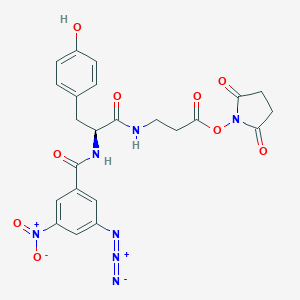
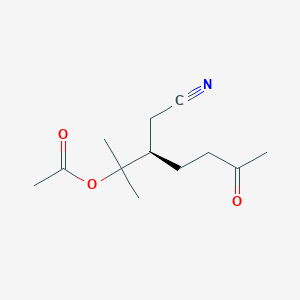
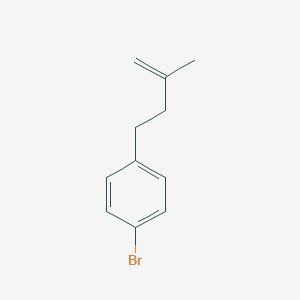
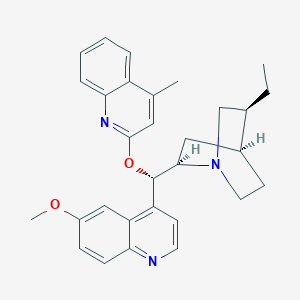
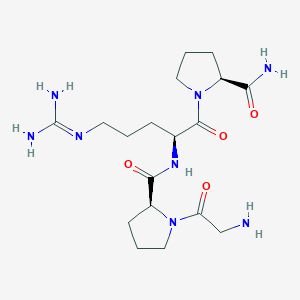
![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one](/img/structure/B144971.png)
![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
